molecular formula C22H20ClNO4S B14952133 Methyl 4-(2-chlorophenyl)-2-({[3-(propan-2-yloxy)phenyl]carbonyl}amino)thiophene-3-carboxylate

Methyl 4-(2-chlorophenyl)-2-({[3-(propan-2-yloxy)phenyl]carbonyl}amino)thiophene-3-carboxylate

Cat. No.: B14952133
M. Wt: 429.9 g/mol
InChI Key: MFMSEPJKYMNVGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 4-(2-CHLOROPHENYL)-2-[3-(PROPAN-2-YLOXY)BENZAMIDO]THIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(2-CHLOROPHENYL)-2-[3-(PROPAN-2-YLOXY)BENZAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Thiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the Benzamido Group: This can be done through amide bond formation using coupling reagents.

    Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions can occur at the carbonyl groups.

    Substitution: The aromatic rings may undergo substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of METHYL 4-(2-CHLOROPHENYL)-2-[3-(PROPAN-2-YLOXY)BENZAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Other compounds with a thiophene core, such as thiophene-2-carboxylate or thiophene-3-carboxylate derivatives.

    Chlorophenyl Compounds: Compounds containing the chlorophenyl group, such as chlorophenylacetic acid.

    Benzamido Compounds: Compounds with a benzamido group, such as benzamide or N-phenylbenzamide.

Uniqueness

METHYL 4-(2-CHLOROPHENYL)-2-[3-(PROPAN-2-YLOXY)BENZAMIDO]THIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C22H20ClNO4S

Molecular Weight

429.9 g/mol

IUPAC Name

methyl 4-(2-chlorophenyl)-2-[(3-propan-2-yloxybenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C22H20ClNO4S/c1-13(2)28-15-8-6-7-14(11-15)20(25)24-21-19(22(26)27-3)17(12-29-21)16-9-4-5-10-18(16)23/h4-13H,1-3H3,(H,24,25)

InChI Key

MFMSEPJKYMNVGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC2=C(C(=CS2)C3=CC=CC=C3Cl)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.